molecular formula C10H16N2O2 B13201397 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol

Cat. No.: B13201397
M. Wt: 196.25 g/mol
InChI Key: XSLIXWFMTTZMPK-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is a chemical compound with the molecular formula C10H16N2O2 It features a cyclohexanol ring substituted with a 1-methyl-1H-pyrazol-4-yl group via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-ol with cyclohexanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a binding moiety, interacting with active sites or binding pockets of target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxy-, methyl ester

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol is unique due to its specific structural features, such as the cyclohexanol ring and the pyrazole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxycyclohexan-1-ol

InChI

InChI=1S/C10H16N2O2/c1-12-7-8(6-11-12)14-10-5-3-2-4-9(10)13/h6-7,9-10,13H,2-5H2,1H3

InChI Key

XSLIXWFMTTZMPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2CCCCC2O

Origin of Product

United States

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